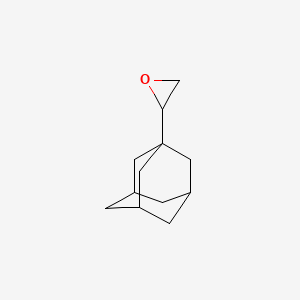

2-(1-Adamantyl)oxirane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-13-11/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZLOWONDMXBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562171 | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28173-62-8 | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Corey-Chaykovsky Epoxidation of 1-Adamantyl Ketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Corey-Chaykovsky epoxidation is a powerful and widely utilized method for the synthesis of epoxides from carbonyl compounds. This reaction, which employs a sulfur ylide to transfer a methylene group to a ketone or aldehyde, is of particular interest in medicinal chemistry and drug development due to the utility of the resulting epoxide ring as a versatile synthetic intermediate. The incorporation of the bulky, lipophilic adamantyl moiety into drug candidates can significantly enhance their pharmacological properties, making the synthesis of adamantyl-containing epoxides a critical step in the development of novel therapeutics.

This technical guide provides an in-depth exploration of the Corey-Chaykovsky epoxidation specifically as it applies to sterically hindered 1-adamantyl ketones. It will cover the reaction mechanism, challenges associated with bulky substrates, quantitative data on reaction outcomes, detailed experimental protocols, and visual representations of key processes to aid in comprehension and application.

The Reaction Mechanism

The Corey-Chaykovsky reaction proceeds through a well-established two-step mechanism.[1][2] First, a sulfur ylide is generated in situ by the deprotonation of a sulfonium salt with a strong base.[2][3] The most commonly used sulfur ylides are dimethylsulfonium methylide and dimethyloxosulfonium methylide (Corey's reagent).[2][4]

Once formed, the nucleophilic ylide attacks the electrophilic carbonyl carbon of the 1-adamantyl ketone. This initial nucleophilic addition leads to the formation of a betaine intermediate.[5] In the final step, an intramolecular SN2 reaction occurs where the alkoxide attacks the carbon bearing the sulfonium group, which acts as a good leaving group (dimethyl sulfide or dimethyl sulfoxide), resulting in the formation of the desired spiro-epoxide.[6]

Caption: The reaction mechanism of the Corey-Chaykovsky epoxidation.

Challenges with Sterically Hindered Substrates

The application of the Corey-Chaykovsky reaction to sterically bulky substrates such as 1-adamantyl ketones presents unique challenges. The significant steric hindrance around the carbonyl group can impede the approach of the sulfur ylide, leading to decreased reactivity and the emergence of alternative reaction pathways.[7]

Under forcing conditions, such as elevated temperatures and the use of excess base, the classic Corey-Chaykovsky epoxidation can be outcompeted by side reactions. One major alternative pathway involves the formation of cyclopropyl ketones.[7] This is thought to occur through the deprotonation of the betaine intermediate, followed by a different ring-closing pathway. Another potential side product is a 1,3-terminal diene, which can arise from the suppression of the Corey reaction in the presence of excess base.[7]

Caption: Influence of reaction conditions on product distribution.

Quantitative Data on the Epoxidation of 1-Adamantyl Methyl Ketone

The following table summarizes the product distribution for the Corey-Chaykovsky reaction of 1-adamantyl methyl ketone with dimethylsulfoxonium methylide (DMSM) under various conditions. This data highlights the critical role of reaction parameters in controlling the outcome of the epoxidation of sterically hindered ketones.

| Substrate | Reagent | Base (equiv.) | Temperature (°C) | Epoxide Yield (%) | Cyclopropyl Ketone Yield (%) | Diene Yield (%) | Reference |

| 1-Adamantyl Methyl Ketone | DMSM | 1.1 | 25 | up to 88 | - | - | [7] |

| 1-Adamantyl Methyl Ketone | DMSM | >1.1 | 130 | - | 13 | 17 | [7] |

Note: The formation of the diene product, 2-(1-adamantyl)butadiene-1,3, is also observed under forcing conditions.[7]

Experimental Protocols

The following is a general experimental protocol for the Corey-Chaykovsky epoxidation, which can be adapted for 1-adamantyl ketones. Optimization of reaction time, temperature, and base may be necessary for specific substrates.

Materials:

-

1-Adamantyl ketone

-

Trimethylsulfonium iodide (or trimethylsulfoxonium iodide)

-

Strong base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous solvent (e.g., DMSO, THF)

-

Diethyl ether (or other extraction solvent)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Ylide Preparation: To a stirred suspension of the sulfonium salt (1.5-2.0 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the strong base portion-wise at room temperature or below. Stir the resulting mixture until the evolution of gas ceases and a homogenous solution or suspension of the ylide is formed.[8]

-

Reaction with Ketone: Add a solution of the 1-adamantyl ketone (1.0 equivalent) in the anhydrous solvent to the prepared ylide solution dropwise at room temperature.[8]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).[8]

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-adamantyl spiro-epoxide.[8]

References

- 1. Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. adichemistry.com [adichemistry.com]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

The Corey-Chaykovsky Approach to Adamantyl Oxirane Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the predominant mechanism for the formation of adamantyl oxiranes, a critical structural motif in medicinal chemistry and materials science. The robust and lipophilic nature of the adamantane cage, combined with the reactive epoxide ring, offers a unique scaffold for the development of novel therapeutics and advanced materials. This document provides a detailed overview of the core synthetic methodology, experimental protocols, and quantitative data to support further research and development in this area.

Core Mechanism: The Johnson-Corey-Chaykovsky Reaction

The primary and most efficient method for the synthesis of adamantyl oxiranes is the Johnson-Corey-Chaykovsky reaction.[1] This reaction involves the nucleophilic addition of a sulfur ylide to an adamantyl ketone, typically adamantan-2-one, to form a spiro-oxirane. The two most commonly employed sulfur ylides are dimethylsulfonium methylide and dimethylsulfoxonium methylide (Corey's ylide).[2]

The generally accepted mechanism proceeds through the following key steps:

-

Ylide Formation: The sulfur ylide is generated in situ by the deprotonation of a sulfonium or sulfoxonium salt (e.g., trimethylsulfonium iodide or trimethylsulfoxonium iodide) with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[2]

-

Nucleophilic Attack: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of the adamantyl ketone. This leads to the formation of a zwitterionic betaine intermediate.

-

Intramolecular Ring Closure: The negatively charged oxygen of the betaine intermediate then acts as an internal nucleophile, attacking the carbon atom bearing the positively charged sulfur moiety. This results in an intramolecular SN2 displacement of a neutral dialkyl sulfide (e.g., dimethyl sulfide) or dialkyl sulfoxide (e.g., dimethyl sulfoxide), forming the three-membered oxirane ring.[3]

The choice of sulfur ylide can significantly influence the stereochemical outcome of the reaction, particularly with substituted adamantyl ketones.

Figure 1: Corey-Chaykovsky reaction pathway for adamantyl oxirane formation.

Stereoselectivity in Adamantyl Oxirane Formation

The rigid cage-like structure of adamantane provides a unique stereochemical environment for reactions at the C2 position. In the case of substituted adamantan-2-ones, the incoming nucleophile can attack from either the axial or equatorial face of the carbonyl group, leading to the formation of two diastereomeric spiro-oxiranes.

The choice of the sulfur ylide plays a crucial role in determining the stereochemical outcome. Dimethylsulfonium methylide, being less sterically hindered, can exhibit different selectivity compared to the bulkier dimethylsulfoxonium methylide. The substituent on the adamantane ring also exerts a significant electronic and steric influence on the direction of nucleophilic attack.

Figure 2: Stereochemical pathways in the epoxidation of substituted adamantan-2-ones.

Quantitative Data

The following tables summarize the key quantitative data for the formation of adamantyl oxiranes.

Table 1: Stereochemical Product Ratios in the Reaction of 5-Substituted Adamantan-2-ones with Sulfur Ylides

| Substituent (X) at C5 | Ylide Reagent | Solvent | Axial Attack Product (%) | Equatorial Attack Product (%) |

| H | Dimethylsulfonium methylide | DMSO | 50 | 50 |

| Phenyl | Dimethylsulfonium methylide | DMSO | 52 | 48 |

| Methoxy | Dimethylsulfonium methylide | DMSO | 54 | 46 |

| Chloro | Dimethylsulfonium methylide | DMSO | 53 | 47 |

| Bromo | Dimethylsulfonium methylide | DMSO | 53 | 47 |

| H | Dimethylsulfoxonium methylide | DMSO | 70 | 30 |

| Phenyl | Dimethylsulfoxonium methylide | DMSO | 72 | 28 |

| Methoxy | Dimethylsulfoxonium methylide | DMSO | 73 | 27 |

| Chloro | Dimethylsulfoxonium methylide | DMSO | 72 | 28 |

| Bromo | Dimethylsulfoxonium methylide | DMSO | 71 | 29 |

Data adapted from Vecchi et al., HETEROCYCLES, 2005, Vol. 65, No. 9.

Table 2: Spectroscopic Data for Adamantane-2-spiro-oxirane

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| Oxirane CH₂ | 2.45 | s |

| Adamantane CH | 1.85-1.60 | m |

| Adamantane CH₂ | 1.85-1.60 | m |

| ¹³C NMR | ||

| Spiro C | 60.5 | |

| Oxirane CH₂ | 49.8 | |

| Adamantane CH | 38.0, 27.9 | |

| Adamantane CH₂ | 35.2, 34.8 |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. Data is compiled from typical values for adamantane derivatives.[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis of adamantyl oxiranes via the Corey-Chaykovsky reaction.

General Protocol for the Synthesis of Adamantane-2-spiro-oxirane

This protocol is adapted from standard Corey-Chaykovsky reaction procedures.[5]

Materials:

-

Adamantan-2-one

-

Trimethylsulfonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet is placed under an inert atmosphere (Argon or Nitrogen).

-

Sodium hydride (1.1 eq) is carefully washed with anhydrous hexane to remove the mineral oil and then suspended in anhydrous DMSO.

-

Trimethylsulfonium iodide (1.1 eq) is added to the suspension in one portion. The mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the dimethylsulfonium methylide.

-

A solution of adamantan-2-one (1.0 eq) in anhydrous DMSO is added dropwise to the ylide solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cautiously quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer).

-

The combined organic extracts are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure adamantane-2-spiro-oxirane.

Expected Yield: Yields for the Corey-Chaykovsky reaction with adamantan-2-one are typically in the range of 70-90%.

Figure 3: Experimental workflow for the synthesis of adamantane-2-spiro-oxirane.

Conclusion

The Johnson-Corey-Chaykovsky reaction provides a reliable and high-yielding pathway for the synthesis of adamantyl oxiranes. The mechanism is well-understood, and the stereochemical outcome can be influenced by the choice of sulfur ylide and substituents on the adamantane core. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and application of these important molecules in drug discovery and materials science. Further exploration of enantioselective variations of this reaction could open new avenues for the development of chiral adamantane-based compounds.

References

- 1. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 4. kbfi.ee [kbfi.ee]

- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

Spectroscopic Characterization of 2-(1-Adamantyl)oxirane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(1-Adamantyl)oxirane, a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its bulky, rigid adamantane cage. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This document summarizes key quantitative data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), provides detailed experimental protocols for these analyses, and offers an interpretation of the spectral data.

Data Presentation

The following tables provide a structured summary of the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 2.85 | dd | 1H | 4.0, 2.8 | Oxirane CH |

| 2.65 | dd | 1H | 5.2, 4.0 | Oxirane CH₂ (diastereotopic H) |

| 2.40 | dd | 1H | 5.2, 2.8 | Oxirane CH₂ (diastereotopic H) |

| 1.98 | br s | 3H | - | Adamantane CH |

| 1.75-1.60 | m | 12H | - | Adamantane CH₂ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 55.4 | Oxirane CH |

| 48.2 | Oxirane CH₂ |

| 38.7 | Adamantane CH₂ |

| 36.9 | Adamantane C (quaternary) |

| 28.3 | Adamantane CH |

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050, 2995 | Medium | C-H stretch (oxirane) |

| 2900, 2845 | Strong | C-H stretch (adamantane) |

| 1450 | Medium | CH₂ scissoring |

| 1250 | Strong | C-O-C asymmetric stretch (oxirane ring) |

| 915, 840 | Strong | C-O-C symmetric stretch (oxirane ring) |

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 178 | 25 | [M]⁺ (Molecular Ion) |

| 149 | 15 | [M - CHO]⁺ |

| 135 | 100 | [C₁₀H₁₅]⁺ (Adamantyl cation) |

| 93 | 40 | [C₇H₉]⁺ |

| 79 | 35 | [C₆H₇]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques as described in the synthesis and characterization of related adamantane derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data were acquired on a mass spectrometer operating in electron ionization (EI) mode with an ionization energy of 70 eV. The sample was introduced via direct infusion.

Data Interpretation and Visualization

The spectroscopic data provides a clear fingerprint for the structure of this compound.

¹H NMR Spectrum: The signals in the 2.40-2.85 ppm range are characteristic of the protons on the oxirane ring. The diastereotopic nature of the methylene protons on the oxirane, coupled with the adjacent methine proton, gives rise to the distinct doublet of doublets (dd) splitting pattern. The broad singlet and multiplet in the upfield region (1.60-1.98 ppm) are characteristic of the highly symmetric adamantyl cage protons.

¹³C NMR Spectrum: The downfield signals at 55.4 and 48.2 ppm are assigned to the carbons of the strained oxirane ring, which are deshielded by the electronegative oxygen atom. The remaining signals at 38.7, 36.9, and 28.3 ppm correspond to the carbons of the adamantane moiety.

Infrared Spectrum: The presence of the oxirane ring is confirmed by the characteristic C-H stretching vibrations around 3000 cm⁻¹ and the strong C-O-C stretching bands at 1250, 915, and 840 cm⁻¹. The strong absorptions at 2900 and 2845 cm⁻¹ are indicative of the C-H bonds within the adamantane framework.

Mass Spectrum: The molecular ion peak is observed at an m/z of 178, corresponding to the molecular weight of the compound. The base peak at m/z 135 is the most prominent feature and represents the highly stable adamantyl cation, formed by the characteristic fragmentation of the oxirane ring from the adamantane group.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

Navigating the Spectroscopic Landscape of 2-(1-Adamantyl)oxirane: An In-depth Technical Guide

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a thorough understanding of the structural characteristics of novel compounds is paramount. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for 2-(1-Adamantyl)oxirane, a molecule of interest due to the unique properties conferred by its bulky adamantyl cage.

Predicted ¹H and ¹³C NMR Spectral Data

The rigid, cage-like structure of the adamantyl group and the strained three-membered oxirane ring are the principal determinants of the NMR spectrum of this compound. The high degree of symmetry in the adamantane core is broken by the oxirane substituent, leading to a more complex pattern of signals than in unsubstituted adamantane.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons of the oxirane ring and the adamantyl cage. The protons on the oxirane ring are diastereotopic and will appear as a complex multiplet system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Oxirane-CH | 2.8 - 3.2 | Multiplet | |

| Oxirane-CH₂ | 2.5 - 2.9 | Multiplet | |

| Adamantyl-CH (adjacent to oxirane) | ~1.7 | Broad Singlet | |

| Adamantyl-CH₂ (δ) | ~1.6 | Multiplet | |

| Adamantyl-CH₂ (β) | ~1.5 | Multiplet |

Predicted ¹³C NMR Data

The carbon NMR spectrum will be characterized by signals for the two carbons of the oxirane ring and the four distinct carbon environments within the adamantyl moiety.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Oxirane-CH | 55 - 65 |

| Oxirane-CH₂ | 45 - 55 |

| Adamantyl-C (quaternary) | 30 - 40 |

| Adamantyl-CH | 35 - 45 |

| Adamantyl-CH₂ (δ) | 30 - 40 |

| Adamantyl-CH₂ (β) | 25 - 35 |

Experimental Protocol for NMR Analysis

To obtain high-resolution ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆).

-

For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

2. NMR Spectrometer:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the adamantyl protons.

3. ¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

To aid in structural elucidation, two-dimensional correlation experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively.

4. ¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) can be used to differentiate between CH, CH₂, and CH₃ groups.

Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and structural confirmation of this compound, with a focus on spectroscopic analysis.

Caption: Workflow for the synthesis and structural characterization of this compound.

An In-depth Technical Guide to the FTIR Spectroscopy of 2-(1-Adamantyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-(1-Adamantyl)oxirane. Due to the limited availability of direct experimental spectra in public literature, this guide synthesizes data from the analysis of its constituent functional groups—the adamantyl cage and the oxirane ring—to present a comprehensive and predictive overview. This approach is invaluable for researchers in compound identification, quality control, and reaction monitoring involving this adamantane derivative.

Predicted FTIR Spectral Data

The infrared spectrum of this compound is dominated by the vibrational modes of its two key structural features: the bulky, saturated adamantyl cage and the strained three-membered oxirane ring. The following table summarizes the predicted characteristic absorption bands, their intensities, and corresponding vibrational assignments. This data is compiled from spectroscopic studies of adamantane and various epoxide compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~ 3050 | Weak-Medium | C-H Asymmetric & Symmetric Stretching | Oxirane Ring CH₂ |

| 2900 - 2935 | Strong | C-H Asymmetric Stretching (CH₂) | Adamantyl Cage |

| 2845 - 2860 | Strong | C-H Symmetric Stretching (CH₂) | Adamantyl Cage |

| ~ 1450 | Medium | CH₂ Scissoring | Adamantyl Cage |

| ~ 1260 | Medium | Symmetric Ring "Breathing" | Oxirane Ring |

| 950 - 810 | Strong | Asymmetric Ring Stretching (C-O-C) | Oxirane Ring |

| 880 - 750 | Strong | C-O-C Stretching / Ring Deformation | Oxirane Ring |

Table 1: Predicted FTIR Peak Assignments for this compound.

The adamantyl group's C-H stretching vibrations are characteristically strong and appear below 3000 cm⁻¹.[1] The oxirane ring, conversely, exhibits unique vibrations due to its strained geometry. The C-O-C stretching modes, particularly the asymmetric stretch between 950-810 cm⁻¹, are often intense and serve as reliable diagnostic peaks for the presence of the epoxide.[2][3]

Experimental Protocol: Acquiring the FTIR Spectrum

A standard and reliable method for obtaining the FTIR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique. An alternative, modern approach is using an Attenuated Total Reflectance (ATR) accessory.

KBr Pellet Method

This method involves dispersing the solid sample within a transparent matrix of KBr.

Apparatus and Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Infrared lamp

-

This compound sample (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

Procedure:

-

Drying: Gently heat the KBr under an infrared lamp for 2-3 hours to remove any adsorbed water, which has a strong, broad IR absorption that can obscure parts of the spectrum.

-

Grinding: Place the KBr in a clean, dry agate mortar. Add the this compound sample. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 7-10 tons) for approximately 2-3 minutes. The pressure should be applied and released smoothly to avoid cracking the pellet.

-

Spectrum Acquisition: Carefully remove the resulting transparent or semi-transparent pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background.[4]

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a simpler technique that requires minimal sample preparation.

Apparatus and Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

This compound sample (a small amount on a spatula tip).

Procedure:

-

Background Scan: With the ATR crystal clean, record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum using the same parameters as the KBr method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Visualized Workflows

The following diagrams illustrate the logical workflow for FTIR analysis and the structural relationship of the key functional groups in this compound.

Caption: Workflow for FTIR analysis of this compound.

Caption: Key functional groups and their IR contributions.

References

Technical Guide: Physical and Experimental Properties of 2-(1-Adamantyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and experimental characterization protocols for 2-(1-Adamantyl)oxirane. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development involving adamantane derivatives.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O | [1][2][3] |

| Molecular Weight | 178.27 g/mol | [1][2][3] |

| CAS Number | 28173-62-8 | [1][3] |

| Monoisotopic Mass | 178.135765193 Da | [1] |

| Physical State | Colorless oil (for a related compound) | [2] |

| XLogP3-AA (Computed) | 2.8 | [1] |

| Topological Polar Surface Area (Computed) | 12.5 Ų | [1] |

| Hydrogen Bond Donor Count (Computed) | 0 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | [1] |

| Rotatable Bond Count (Computed) | 1 | [1] |

Experimental Protocols

The synthesis and characterization of this compound and related derivatives involve standard organic chemistry techniques. The following protocols are based on methodologies described in the scientific literature for the characterization of adamantane-containing oxiranes.[2]

Spectroscopic Characterization

1. Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: Shimadzu IR Affinity-1 spectrometer or equivalent.

-

Sample Preparation: Samples are typically prepared as KBr (potassium bromide) pellets.

-

Procedure: A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. The disk is then placed in the spectrometer's sample holder, and the IR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹). The characteristic absorption bands for the oxirane ring and the adamantyl cage are then identified.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

Instrumentation: Jeol JNM ECX-400 spectrometer (400 MHz for ¹H and 100 MHz for ¹³C) or a similar instrument.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Procedure: The prepared NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired. The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of this compound.

3. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Instrumentation: Thermo Finnigan DSQ GC/MS instrument with electron impact (EI) ionization (typically at 70 eV).

-

Procedure: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) to ensure purity. The instrument is equipped with a capillary column (e.g., DB-5MS, 30 m × 0.32 mm). The oven temperature is programmed to ramp up (e.g., from 80 to 340°C at 20°C/min) to ensure volatilization and separation. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight and structural features.[2]

Elemental Analysis

-

Objective: To determine the elemental composition (C, H, O) of the compound and verify its empirical formula.

-

Instrumentation: A EuroVector elemental analyzer or equivalent.

-

Procedure: A precisely weighed amount of the purified compound is combusted in a controlled environment. The resulting combustion products (CO₂, H₂O) are quantitatively measured, and the percentages of carbon and hydrogen in the original sample are calculated. The percentage of oxygen is typically determined by difference. The experimental percentages are then compared with the theoretical values calculated from the molecular formula.[2]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound, providing a logical sequence of the experimental procedures.

References

An In-depth Technical Guide on the Solubility of 2-(1-Adamantyl)oxirane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-Adamantyl)oxirane, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this guide offers a predicted solubility profile based on the known behavior of adamantane and its derivatives. Furthermore, it provides detailed experimental protocols for determining the precise solubility of this compound, which is crucial for its application in synthesis, purification, formulation, and analytical procedures.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses a large, nonpolar, and rigid adamantane core, which is the dominant factor influencing its solubility. The small, polar oxirane (epoxide) ring introduces a minor polar characteristic to the molecule. Consequently, this compound is expected to exhibit good solubility in nonpolar and weakly polar aprotic organic solvents. Its solubility in polar protic solvents is anticipated to be significantly lower. Adamantane itself is practically insoluble in water but readily soluble in nonpolar organic solvents such as benzene, hexane, and chloroform[1][2]. The introduction of functional groups can alter the solubility of adamantane derivatives[3].

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane | High | The nonpolar adamantane cage interacts favorably with nonpolar aliphatic solvents. |

| Toluene, Benzene | High | Aromatic solvents can effectively solvate the bulky hydrocarbon structure. | |

| Weakly Polar Aprotic | Diethyl Ether, THF | Moderate to High | The ether oxygen can interact with the oxirane ring, while the alkyl groups solvate the adamantane core. |

| Dichloromethane (DCM) | Moderate to High | A good general-purpose solvent for many organic compounds. | |

| Chloroform | Moderate to High | Similar to DCM, it is a good solvent for many organic solids.[1] | |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The carbonyl group offers some polarity that can interact with the oxirane ring. |

| Acetonitrile (ACN) | Low to Moderate | Higher polarity may lead to less favorable interactions with the nonpolar adamantane moiety. | |

| Dimethylformamide (DMF) | Low to Moderate | A highly polar solvent, likely a poor solvent for the largely nonpolar molecule. | |

| Dimethyl Sulfoxide (DMSO) | Low | A very polar solvent, expected to have poor solvating power for this compound. | |

| Polar Protic | Methanol, Ethanol | Low | The hydroxyl groups can hydrogen bond, but the nonpolar adamantane will limit solubility. |

| Water | Very Low/Insoluble | The high polarity and hydrogen-bonding network of water are incompatible with the hydrophobic adamantane cage.[1][2] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and formulation. The isothermal saturation method is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid compound in a solvent.[4][5]

Protocol 1: Isothermal Saturation Method Coupled with Gravimetric Analysis

This method is straightforward and does not require sophisticated analytical instrumentation.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to at least 0.1 mg)

-

Glass vials with tight-fitting caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

-

Accurately pipette a known volume (e.g., 5 or 10 mL) of the desired organic solvent into the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least one hour to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. For accuracy, pre-warm or pre-cool the pipette to the equilibration temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Determination:

-

Accurately weigh the evaporating dish containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely evaporated, reweigh the evaporating dish containing the solid residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.

-

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Protocol 2: Isothermal Saturation Method with HPLC Analysis

This method is highly accurate and is suitable for determining solubility in a wide range of solvents, especially when dealing with low solubilities or volatile solutes.

Materials:

-

Same as Protocol 1, plus:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

-

Appropriate HPLC column

-

Mobile phase for HPLC analysis

-

Standard solutions of this compound of known concentrations

Procedure:

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 from Protocol 1.

-

-

Sample Collection and Dilution:

-

Follow step 3 from Protocol 1 to obtain a clear, filtered saturated solution.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A high dilution factor may be necessary for highly soluble samples.

-

-

Quantitative Analysis:

-

Prepare a calibration curve by running standard solutions of this compound of known concentrations on the HPLC.

-

Analyze the diluted sample solution by HPLC to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in the desired units.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid organic compound using the isothermal saturation method.

Caption: Workflow for Isothermal Saturation Solubility Determination.

Logical Workflow for Formulation Development of a Poorly Soluble Compound

The solubility of a compound like this compound is a critical parameter in drug development, influencing formulation strategies.[6][7][8] The following diagram outlines a logical workflow for developing a formulation for a poorly soluble active pharmaceutical ingredient (API).

Caption: Formulation Development Workflow for Poorly Soluble APIs.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

The Advent of a Bulky Epoxide: A Technical Guide to the First Synthesis of 2-(1-Adamantyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the bulky and lipophilic adamantyl cage into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a proven strategy to enhance the therapeutic properties of drug candidates. At the heart of many adamantane-based synthetic routes lies the versatile epoxide, 2-(1-Adamantyl)oxirane. This guide provides an in-depth exploration of the seminal synthesis of this pivotal building block, presenting detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Discovery and First Synthesis

The most common and direct route involves the oxidation of vinyladamantane using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism, ensuring the stereospecific transfer of an oxygen atom to the double bond.[2][3]

Core Synthesis Workflow

The logical flow for the synthesis of this compound from adamantane is depicted below. This pathway highlights the key transformations from the readily available adamantane starting material to the target epoxide.

Caption: Synthetic pathway from adamantane to this compound.

Experimental Protocols

The following protocols are based on established procedures for the epoxidation of alkenes and the synthesis of related adamantyl oxiranes.[1][2]

Synthesis of Vinyladamantane (Precursor)

A common precursor for the synthesis of this compound is vinyladamantane. While various methods exist for its preparation, the Wittig reaction is a standard approach.

Materials:

-

Adamantanecarboxaldehyde

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

-

Cool the suspension in an ice bath and slowly add the strong base to generate the ylide.

-

Stir the resulting mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture again in an ice bath and add a solution of adamantanecarboxaldehyde in the anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure vinyladamantane.

Epoxidation of Vinyladamantane to this compound

This step describes the core transformation to the target oxirane.

Materials:

-

Vinyladamantane

-

meta-Chloroperoxybenzoic acid (m-CPBA) or another suitable peroxy acid (e.g., Oxone)[1]

-

Aprotic solvent (e.g., dichloromethane (DCM) or chloroform)[1]

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve vinyladamantane in the chosen aprotic solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0-5 °C. The amount of m-CPBA is typically 1.1 to 1.5 equivalents.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the resulting meta-chlorobenzoic acid.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

Quantitative Data

The yields of epoxidation reactions for adamantane-containing olefins are generally high. The table below summarizes typical yields for the synthesis of various trans-2-(adamantan-1-yl)oxiranes from their corresponding alkenes.[1]

| Precursor Alkene (Substituent on double bond) | Product Oxirane | Yield (%) |

| H, Me | trans-2-(Adamantan-1-yl)-3-methyloxirane | 89 |

| H, BrCH2 | trans-2-(Adamantan-1-yl)-3-(bromomethyl)oxirane | 72 |

| H, PhOCH2 | trans-2-(Adamantan-1-yl)-3-(phenoxymethyl)oxirane | 82 |

| H, 2-EtOC(O)CH | trans-2-(Adamantan-1-yl)-3-(ethoxycarbonyl)oxirane | 86 |

| H, AcOCH2 | trans-2-(Adamantan-1-yl)-3-(acetoxymethyl)oxirane | 85 |

| H, HOCH2 | trans-2-(Adamantan-1-yl)-3-(hydroxymethyl)oxirane | 83 |

| H, Ph | trans-2-(Adamantan-1-yl)-3-phenyloxirane | 71 |

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and key reagents involved in the synthesis of this compound.

Caption: Logical flow of the synthesis of this compound.

This technical guide provides a comprehensive overview of a standard and effective method for the synthesis of this compound, a valuable intermediate for the development of novel therapeutics. The detailed protocols and quantitative data serve as a practical resource for researchers in the field.

References

The Adamantyl Oxirane Ring: A Technical Guide to Its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The adamantyl moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, is a privileged scaffold in medicinal chemistry and materials science. When incorporated into an oxirane (epoxide) ring, it imparts unique reactivity and properties that are of significant interest in the synthesis of novel therapeutics and functional materials. This in-depth technical guide explores the fundamental reactivity of the adamantyl oxirane ring, providing a comprehensive overview of its reactions, mechanisms, and the steric and electronic influences of the adamantyl group.

Core Reactivity: Nucleophilic Ring-Opening

The principal mode of reactivity for the adamantyl oxirane ring is nucleophilic ring-opening. This reaction is driven by the inherent strain of the three-membered ether ring, making the carbon atoms of the oxirane electrophilic and susceptible to attack by a wide range of nucleophiles. The bulky adamantyl group plays a crucial role in dictating the regioselectivity of this ring-opening reaction.

General Reaction Scheme

The ring-opening of an adamantyl-substituted oxirane can proceed under both acidic and basic (nucleophilic) conditions, leading to the formation of β-substituted adamantyl alcohols.

Methodological & Application

Application Notes and Protocols for the Corey-Chaykovsky Reaction with Adamantyl Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey-Chaykovsky reaction is a powerful and widely utilized method in organic synthesis for the preparation of epoxides from aldehydes and ketones.[1][2] This reaction involves the use of a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base, which acts as a methylene-transfer agent.[3] The reaction is particularly valuable for the synthesis of sterically hindered epoxides, such as those derived from adamantyl aldehydes, which are important building blocks in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the bulky adamantyl cage.

This document provides a detailed experimental protocol for the Corey-Chaykovsky reaction applied to adamantyl aldehydes, specifically focusing on the synthesis of 2-(adamantan-1-yl)oxirane from 1-adamantanecarboxaldehyde.

Reaction Principle

The Corey-Chaykovsky reaction proceeds via the nucleophilic attack of a sulfur ylide on the carbonyl carbon of the aldehyde.[4] The resulting betaine intermediate then undergoes an intramolecular nucleophilic substitution to form the epoxide and a dialkyl sulfide byproduct.[4] The most commonly used sulfur ylide for this transformation is dimethylsulfonium methylide, generated from trimethylsulfonium iodide and a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent such as dimethyl sulfoxide (DMSO).[1]

Experimental Protocol: Synthesis of 2-(Adamantan-1-yl)oxirane

This protocol is a representative procedure for the epoxidation of 1-adamantanecarboxaldehyde using the Corey-Chaykovsky reaction.

Materials:

-

1-Adamantanecarboxaldehyde

-

Trimethylsulfonium iodide (TMSOI)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles for inert atmosphere techniques

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Ylide Generation:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous DMSO to the flask to form a slurry.

-

In a separate flask, dissolve trimethylsulfonium iodide (1.2 equivalents) in anhydrous DMSO.

-

Slowly add the trimethylsulfonium iodide solution to the sodium hydride slurry at room temperature under a nitrogen atmosphere.

-

Stir the resulting mixture at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear to slightly hazy solution.

-

-

Epoxidation Reaction:

-

Dissolve 1-adamantanecarboxaldehyde (1.0 equivalent) in anhydrous DMSO.

-

Cool the ylide solution to 0 °C using an ice-water bath.

-

Slowly add the solution of 1-adamantanecarboxaldehyde to the pre-formed ylide solution dropwise via a syringe.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(adamantan-1-yl)oxirane.

-

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for the Corey-Chaykovsky reaction with sterically hindered aldehydes. While specific data for 1-adamantanecarboxaldehyde is not extensively reported in a comparative format, the data for analogous bulky substrates provides a useful reference.

| Aldehyde/Ketone | Ylide Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Adamantyl methyl ketone | (CH₃)₃SOI | NaH | DMSO | rt | - | up to 88 | [5] |

| Intermediate 22 | Me₃SI | NaH | DMSO/THF | 0 to rt | 6 | 92 | [6] |

| Kobusone | (CH₃)₃SI | KOtBu | DMF | 0 | - | 91 | [6] |

| Aldehyde 17 | (CH₃)₂S + i-PrI | t-BuLi | THF | -78 to -40 | - | 14.6 | [6] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the Corey-Chaykovsky epoxidation of 1-adamantanecarboxaldehyde.

Reaction Mechanism

Caption: Generalized mechanism of the Corey-Chaykovsky reaction.

Safety Precautions

-

Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas. Handle it under an inert atmosphere and away from moisture.

-

Dimethyl sulfoxide (DMSO) is a combustible liquid and can penetrate the skin, potentially carrying dissolved substances with it. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction should be performed in a well-ventilated fume hood.

Conclusion

The Corey-Chaykovsky reaction is an effective method for the synthesis of sterically demanding epoxides like 2-(adamantan-1-yl)oxirane. The provided protocol offers a reliable starting point for researchers. Optimization of reaction conditions, such as temperature, reaction time, and the choice of base, may be necessary to achieve the highest possible yields for specific adamantyl aldehyde substrates. Careful execution and adherence to safety precautions are essential for the successful and safe performance of this reaction.

References

- 1. adichemistry.com [adichemistry.com]

- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(1-Adamantyl)oxirane as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Adamantyl)oxirane is a valuable chiral building block for the synthesis of complex molecules, particularly in the field of drug discovery. The adamantyl moiety, a rigid and lipophilic cage-like structure, can impart favorable pharmacokinetic and pharmacodynamic properties to a drug candidate, such as enhanced metabolic stability, increased bioavailability, and improved binding to biological targets. The chiral epoxide functionality of this compound serves as a versatile handle for the stereoselective introduction of various functional groups, leading to the synthesis of enantiomerically pure alcohols, amines, and other derivatives. These derivatives are key intermediates in the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of this compound in organic synthesis. It covers methods for its enantioselective synthesis and its application in the preparation of chiral synthons.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 28173-62-8[1] |

Enantioselective Synthesis of this compound

The preparation of enantiomerically pure this compound is a crucial first step for its use as a chiral building block. Two primary strategies can be employed: asymmetric epoxidation of the corresponding alkene and chiral resolution of the racemic epoxide.

Asymmetric Epoxidation of 1-Vinyladamantane

Asymmetric epoxidation of 1-vinyladamantane offers a direct route to enantiomerically enriched this compound. Several established methods for asymmetric epoxidation can be applied, including the Jacobsen-Katsuki epoxidation and the Shi epoxidation.[2][3]

General Protocol for Jacobsen-Katsuki Epoxidation:

This method utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (NaOCl).[3]

-

Catalyst Preparation: The chiral (R,R)- or (S,S)-Jacobsen's catalyst is either purchased or synthesized according to literature procedures.

-

Reaction Setup: To a solution of 1-vinyladamantane in a suitable solvent (e.g., dichloromethane) at 0 °C is added the chiral Mn(III)-salen catalyst (1-5 mol%).

-

Addition of Oxidant: A buffered aqueous solution of NaOCl is added slowly to the reaction mixture with vigorous stirring. The pH of the oxidant solution is typically maintained between 9 and 11.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

General Protocol for Shi Epoxidation:

This method employs a chiral ketone catalyst, often derived from fructose, and potassium peroxymonosulfate (Oxone®) as the oxidant.[2]

-

Catalyst Preparation: The chiral Shi catalyst is either purchased or synthesized.

-

Reaction Setup: A mixture of 1-vinyladamantane and the chiral ketone catalyst (10-30 mol%) in a biphasic solvent system (e.g., acetonitrile/water or dimethoxymethane/water) is prepared.

-

Addition of Oxidant: A buffered solution of Oxone® and potassium carbonate is added portion-wise to the reaction mixture at 0 °C.

-

Reaction Monitoring: The reaction is monitored by TLC or GC.

-

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

-

Purification: The product is purified by column chromatography.

-

Enantiomeric Excess Determination: The ee is determined by chiral HPLC or GC.

Chiral Resolution of Racemic this compound

An alternative approach is the resolution of the racemic epoxide. This can be achieved through several methods, including kinetic resolution.[4][][6]

General Protocol for Hydrolytic Kinetic Resolution (HKR):

This method uses a chiral cobalt-salen complex to catalyze the enantioselective hydrolysis of one of the epoxide enantiomers, leaving the other enantiomer unreacted and in high enantiomeric purity.

-

Catalyst Activation: The chiral (R,R)- or (S,S)-Co(II)-salen complex is activated by exposure to air or a mild oxidant.

-

Reaction Setup: Racemic this compound is dissolved in a suitable solvent (e.g., a mixture of THF and water).

-

Addition of Catalyst: The activated chiral Co-salen catalyst (0.1-1 mol%) is added to the solution.

-

Reaction Monitoring: The reaction is monitored by chiral GC or HPLC until approximately 50% conversion is reached.

-

Work-up: The reaction mixture is quenched and extracted.

-

Separation: The unreacted epoxide is separated from the diol product by column chromatography.

-

Enantiomeric Excess Determination: The ee of the recovered this compound is determined.

Applications in Chiral Synthesis

Enantiomerically pure this compound is a versatile precursor for the synthesis of various chiral building blocks, most notably chiral β-amino alcohols.

Synthesis of Chiral β-Amino Alcohols

The ring-opening of chiral epoxides with nitrogen nucleophiles is a fundamental transformation for the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceuticals.[7][8][9]

General Protocol for the Synthesis of Chiral β-Amino Alcohols:

-

Reaction Setup: A solution of enantiomerically pure this compound in a suitable solvent (e.g., ethanol, isopropanol, or THF) is prepared.

-

Addition of Nucleophile: The desired amine (e.g., ammonia, a primary amine, or a secondary amine) is added to the solution. The reaction can be carried out at room temperature or with heating. For less reactive amines, a Lewis acid catalyst (e.g., LiClO₄, Yb(OTf)₃) may be added.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up: After completion, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate solvent and washed to remove excess amine and catalyst.

-

Purification: The crude product is purified by crystallization or column chromatography to yield the pure chiral β-amino alcohol.

Quantitative Data from Reactions of Adamantyl Oxiranes:

The following table summarizes data from reactions involving functionally substituted 2-(adamantan-1-yl)oxiranes, which can serve as a reference for the expected reactivity of the chiral analog.[10]

| Oxirane Derivative | Nucleophile/Reagent | Conditions | Product(s) | Yield (%) |

| 2-(Adamantan-1-yl)-3-(bromomethyl)oxirane | Diethylamine | MeOH, Δ, 5 h | 2-(Adamantan-1-yl)-3-((diethylamino)methyl)oxirane | 63-79 |

| 2-(Adamantan-1-yl)-3-(bromomethyl)oxirane | Morpholine | MeCN, 25°C, 7 h | 2-(Adamantan-1-yl)-3-(morpholinomethyl)oxirane | 63-79 |

| trans-2-(Adamantan-1-yl)-3-methyloxirane | NaN₃, NH₄Cl | EtOH, H₂O, Δ, 36 h | 1-(Adamantan-1-yl)-2-azidopropan-1-ol | 38 |

| trans-2-(Adamantan-1-yl)-3-methyloxirane | HCl (aq.) | Δ, 8 h | 1-(Adamantan-1-yl)-1-chloropropan-2-ol | 63 |

| trans-2-(Adamantan-1-yl)-3-phenyloxirane | HCl | Δ | 1-(Adamantan-1-yl)-2-chloro-1-phenyl-ethan-1-ol & 2-(Adamantan-1-yl)-1-chloro-2-phenyl-ethan-1-ol | 75 (mixture) |

| cis-2-(Adamantan-1-yl)-3-phenyloxirane | HCl | Δ | 1-(Adamantan-1-yl)-2-chloro-1-phenyl-ethan-1-ol & 2-(Adamantan-1-yl)-1-chloro-2-phenyl-ethan-1-ol | 47 & 18 |

Conclusion

This compound is a highly promising chiral building block for the synthesis of enantiomerically pure compounds with potential applications in drug discovery and development. The methodologies outlined in this document for its enantioselective synthesis and subsequent functionalization provide a framework for researchers to access a variety of chiral adamantane-containing molecules. The unique properties conferred by the adamantyl group make this building block a valuable tool in the design of next-generation therapeutics.

References

- 1. This compound | C12H18O | CID 14612631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]

- 3. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 9. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Synthesis of β-Amino Alcohols from 2-(1-Adamantyl)oxirane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of β-amino alcohols via the nucleophilic ring-opening of 2-(1-Adamantyl)oxirane. The adamantane moiety, a rigid and lipophilic carbocyclic cage, is a valuable pharmacophore in drug discovery, known to enhance the pharmacological properties of active compounds.[1] The synthesis of β-amino alcohols incorporating this scaffold provides access to a class of compounds with significant potential in medicinal chemistry, targeting a wide range of biological systems. This guide covers the synthetic strategy, experimental procedures, and potential applications of these compounds.

Introduction

The adamantane scaffold is a key structural motif in several clinically approved drugs, valued for its unique physicochemical properties. Its rigidity and lipophilicity can improve a drug's pharmacokinetic profile, enhance its stability against metabolic degradation, and facilitate binding to biological targets such as viral ion channels and enzyme active sites.[1][2][3] Prominent examples include the antiviral amantadine, which targets the M2 ion channel of the influenza A virus, and the NMDA receptor antagonist memantine, used in the treatment of Alzheimer's disease.[2][3][4]

β-Amino alcohols are another privileged structural class in medicinal chemistry, found in numerous natural products and synthetic drugs, including β-blockers and antimalarial agents.[5] The reaction of an epoxide with an amine is one of the most direct and efficient methods for preparing these compounds.[1] The regioselective opening of the oxirane ring by an amine typically proceeds via an SN2 mechanism, yielding 1,2-disubstituted products.[1]

By combining these two valuable pharmacophores through the aminolysis of this compound, it is possible to generate a library of novel β-amino alcohols. These compounds are of significant interest for drug development, with potential applications spanning antiviral, antibacterial, anticancer, and neurodegenerative disease therapies.[5]

Applications and Biological Relevance

The incorporation of the adamantane group into a β-amino alcohol framework can lead to compounds with enhanced therapeutic potential. The lipophilic nature of the adamantyl group can improve membrane permeability and bioavailability, which is particularly advantageous for drugs targeting the central nervous system (CNS).[3]

Potential therapeutic targets for adamantane-containing β-amino alcohols include:

-

Viral Ion Channels: Following the precedent of amantadine, these compounds could be investigated as inhibitors of viral proteins like the influenza M2 channel.[2]

-

Enzyme Inhibition: The rigid adamantane cage can act as a hydrophobic anchor, positioning the amino alcohol functionality for optimal interaction within the active sites of enzymes such as proteases, kinases, or hydrolases.[6]

-

GPCR Ligands: The structural features of these molecules make them candidates for ligands of G-protein coupled receptors (GPCRs), which are the targets of a large percentage of modern drugs.

-

Scaffolds for Further Derivatization: The synthesized β-amino alcohols serve as versatile building blocks for the creation of more complex molecules and drug conjugates.[7]

General Reaction Scheme

The synthesis involves the nucleophilic attack of an amine on one of the carbon atoms of the oxirane ring of this compound. Under neutral or basic conditions, the amine preferentially attacks the sterically less hindered carbon atom (C2), leading to the formation of a single major regioisomer.

Caption: General reaction for the synthesis of β-amino alcohols.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of adamantyl-containing β-amino alcohols from the ring-opening of substituted 2-(1-Adamantyl)oxiranes with secondary amines.[8]

| Entry | Amine (HNR¹R²) | Solvent | Conditions | Time (h) | Yield (%) | Product |

| 1 | Diethylamine | Methanol | Reflux (Δ) | 5 | 53 | 1-(Adamantan-1-yl)-2-(diethylamino)ethan-1-ol |

| 2 | Morpholine | Acetonitrile | 25 °C | 7 | 47 | 1-(Adamantan-1-yl)-2-morpholinoethan-1-ol |

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of 1-(Adamantan-1-yl)-2-(diethylamino)ethan-1-ol.

Protocol 1: Synthesis of 1-(Adamantan-1-yl)-2-(diethylamino)ethan-1-ol

Materials and Reagents:

-

This compound

-

Diethylamine

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Dissolve the oxirane in anhydrous methanol (approx. 0.2 M concentration). Add diethylamine (1.5 - 2.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain stirring for 5 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether (20 mL).

-

Transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove any acidic impurities.

-

Wash the organic layer with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure β-amino alcohol.

-

-

Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of adamantyl β-amino alcohols.

References

- 1. researchgate.net [researchgate.net]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. Amantadine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Ring-Opening Reactions of 2-(1-Adamantyl)oxirane with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1-Adamantyl)oxirane is a valuable building block in medicinal chemistry and materials science. The bulky and lipophilic adamantyl group can impart unique properties to target molecules, such as enhanced metabolic stability, improved binding to biological targets, and modified physical characteristics. The oxirane ring is a versatile functional group that can be opened by a wide variety of nucleophiles to introduce diverse functionalities, leading to the synthesis of β-substituted adamantyl alcohols. These products are key intermediates in the development of new therapeutic agents and advanced materials.

This document provides detailed application notes and experimental protocols for the ring-opening reactions of this compound with various nucleophiles. The regioselectivity of these reactions is a crucial aspect, heavily influenced by the steric hindrance of the adamantyl group and the reaction conditions.

Reaction Mechanism and Regioselectivity

The ring-opening of epoxides can proceed through two main pathways, depending on the nature of the nucleophile and the presence of a catalyst.

-